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molecular formula C6H7NO4 B8211336 Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Cat. No. B8211336
M. Wt: 157.12 g/mol
InChI Key: CKXHOLHKFLCCDO-UHFFFAOYSA-N
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Patent
US09346793B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), sodium (1.32 g, 57.42 mmol) was added portionwise to MeOH (145 mL). Methyl 2-(acetoxymethyl)oxazole-4-carboxylate (23.30 g, 116.99 mmol) was then added and the reaction mixture was stirred for 1 h at rt. Sat. aq. NH4Cl (760 mL) was then added and the mixture was extracted with EA (2×760 mL). The combined org. layers were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a white solid: TLC: rf (9:1 hept-EA)=0.33. LC-MS-conditions 06: tR=0.31 min, [M+H]+=158.15.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Methyl 2-(acetoxymethyl)oxazole-4-carboxylate
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
reactant
Reaction Step Three
Name
Quantity
145 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[Na].C([O:7][CH2:8][C:9]1[O:10][CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[N:13]=1)(=O)C.[NH4+].[Cl-]>CO>[OH:7][CH2:8][C:9]1[O:10][CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[N:13]=1 |f:3.4,^1:2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
1.32 g
Type
reactant
Smiles
[Na]
Step Two
Name
Methyl 2-(acetoxymethyl)oxazole-4-carboxylate
Quantity
23.3 g
Type
reactant
Smiles
C(C)(=O)OCC=1OC=C(N1)C(=O)OC
Step Three
Name
Quantity
760 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
145 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EA (2×760 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1OC=C(N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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